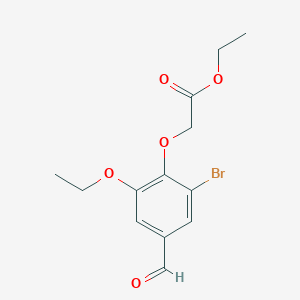
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide, also known as FNA or FNA17, is a small molecule compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in areas such as cancer research, inflammation studies, and drug development.
Wirkmechanismus
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, this compound may prevent the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory properties. Studies have also suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide in lab experiments is its high purity and stability. This makes it easier to control for variables and ensure consistent results. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of this compound's effects on epigenetic regulation, which could shed light on its potential uses in the treatment of various diseases. Additionally, further research is needed to fully understand the safety and toxicity of this compound, as well as its potential side effects.
Synthesemethoden
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 1-naphthylamine in the presence of acetic anhydride and a catalyst. The resulting product is then further reacted with acetic acid and acetic anhydride to yield this compound. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide has been studied for its potential use in cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may have potential as a cancer treatment.
Eigenschaften
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-19-11-14(12-22)9-10-18(19)25-13-20(23)21-17-8-4-6-15-5-2-3-7-16(15)17/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOQAQUQMVEOSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-({2-[1-(2-chloroethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}carbonyl)-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B474742.png)
![3-heptylsulfanyl-6-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B474758.png)

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B474792.png)
![5-Bromo-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B474795.png)
![2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B474812.png)
![4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B474822.png)
![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B474823.png)





![5-iodo-3-(4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B474946.png)